1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine
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Overview
Description
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. The compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Boc-protected piperidine: This step involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form 1-Boc-piperidine.
Introduction of the 4-bromo-benzyl group: The Boc-protected piperidine is then reacted with 4-bromo-benzylamine under suitable conditions to introduce the 4-bromo-benzyl group.
Final product formation: The intermediate product is further reacted with formaldehyde and a reducing agent to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the 4-bromo-benzyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine: This compound has a similar structure but with the bromine atom at a different position on the benzyl group.
1-Boc-2-[(4-chloro-benzylamino)-methyl]-piperidine: This compound has a chlorine atom instead of a bromine atom on the benzyl group.
1-Boc-2-[(4-methyl-benzylamino)-methyl]-piperidine: This compound has a methyl group instead of a bromine atom on the benzyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity.
Properties
CAS No. |
887587-84-0 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3 |
InChI Key |
QBBQETBNQZYULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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